Didansyl-L-lysine
Overview
Description
Didansyl-L-lysine is a compound with the molecular formula C30H36N4O6S2 . It is also known by other names such as (2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid and n,n’-didansyl-l-lysine .
Molecular Structure Analysis
The molecular weight of Didansyl-L-lysine is 612.8 g/mol . The SMILES string representation of its structure is CN©c1cccc2c(cccc12)S(=O)(=O)NCCCCC@@H(=O)c3cccc4c(cccc34)N©C)C(O)=O .
Physical And Chemical Properties Analysis
Didansyl-L-lysine is a solid substance . It is soluble in methanol at a concentration of 50 mg/mL . The storage temperature recommended for Didansyl-L-lysine is -20°C .
Scientific Research Applications
Chemical Properties
Didansyl-L-lysine is a chemical compound with the empirical formula C30H36N4O6S2 and a molecular weight of 612.76 . It is stored at a temperature of -20°C .
Use in Animal Feed Industry
L-lysine, a component of Didansyl-L-lysine, is an essential amino acid that is crucial for animal growth . It is a part of a billion-dollar animal feed industry and represents the fastest-growing amino acid segment .
Use in Cosmetics
L-lysine is used in cosmetics due to its beneficial effects on skin health. It is known to promote collagen synthesis, which is essential for maintaining skin elasticity and strength .
Use in Disease Prevention
L-lysine is used in overcoming Angina pectoris as a key factor to clean arteries and also in cancer prevention . It is important for adequate calcium absorption and hence for maintaining bone health .
Use in Antibody Production
L-lysine is an integral component of musculature and has a role in antibody production . This makes it a valuable resource in the development of vaccines and other immunotherapies.
Use in Industrial Production
L-lysine is industrially produced using various species like Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum, and Escherichia coli . More than 2.2 million tonnes of lysine salts are produced annually worldwide .
Safety And Hazards
properties
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZYTPTPLUAPK-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431769 | |
Record name | Didansyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didansyl-L-lysine | |
CAS RN |
1263-03-2 | |
Record name | Didansyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?
A: Didansyl-L-lysine is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.
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